molecular formula C21H29ClN4O2 B5023610 N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide

N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide

Cat. No.: B5023610
M. Wt: 404.9 g/mol
InChI Key: BNVOUEZSHBCQCO-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .


Molecular Structure Analysis

The compound contains an imidazole ring, a piperidine ring, and a benzamide group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a wide range of chemical reactions due to their amphoteric nature (i.e., they show both acidic and basic properties) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research would depend on the specific biological activity of the compound. Given the wide range of activities shown by imidazole derivatives, there are many potential directions for future research .

Properties

IUPAC Name

N-tert-butyl-5-chloro-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN4O2/c1-14-12-23-19(24-14)13-26-9-7-16(8-10-26)28-18-6-5-15(22)11-17(18)20(27)25-21(2,3)4/h5-6,11-12,16H,7-10,13H2,1-4H3,(H,23,24)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVOUEZSHBCQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CN2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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